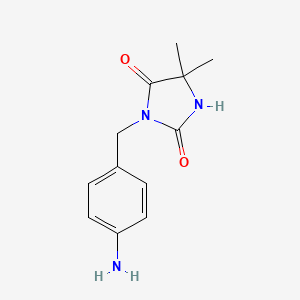

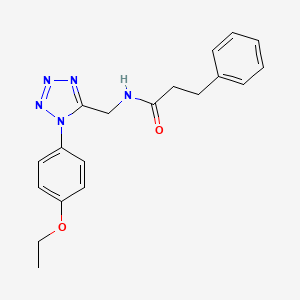

![molecular formula C22H19N5O2S3 B2497806 3-((4-ethylphenyl)sulfonyl)-N-(3-(methylthio)phenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine CAS No. 892743-95-2](/img/structure/B2497806.png)

3-((4-ethylphenyl)sulfonyl)-N-(3-(methylthio)phenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to 3-((4-ethylphenyl)sulfonyl)-N-(3-(methylthio)phenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine involves multiple steps, typically starting from thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines or similar heterocyclic precursors. These synthetic pathways often utilize sulfonation, methylation, and amine coupling reactions to introduce the various substituents into the core structure (Ivachtchenko et al., 2010). The synthesis of related compounds emphasizes the importance of precise control over reaction conditions to achieve selectivity and high yield.

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin core, which is a fused heterocyclic system combining thiophene, triazole, and pyrimidine rings. The sulfonyl and methylthio substituents attached to the phenyl groups add to the complexity of the molecule, influencing its electronic and spatial configuration. These structural features are crucial for the compound's interaction with biological targets, as they affect its binding affinity and specificity (Repich et al., 2017).

Chemical Reactions and Properties

The chemical reactivity of this compound is significantly influenced by its functional groups and heterocyclic framework. The sulfonyl group can participate in substitution reactions, while the methylthio group may undergo oxidation or serve as a nucleophile in substitution reactions. The heterocyclic core is reactive towards electrophilic and nucleophilic agents, depending on the reaction conditions and the presence of activating or deactivating groups (Tanji et al., 1989).

Physical Properties Analysis

The physical properties of this compound, such as melting point, solubility, and crystalline structure, are influenced by its molecular geometry and the nature of its substituents. The presence of both hydrophobic (ethyl and methylthio groups) and hydrophilic (sulfonyl group) components within the molecule affects its solubility in various solvents, which is critical for its application in chemical synthesis and pharmaceutical formulations.

Chemical Properties Analysis

The chemical properties of this compound, including acidity/basicity, reactivity towards different classes of reagents, and stability under various conditions, are determined by its structural features. The compound's heteroaromatic system imparts it with unique electronic characteristics, making it a candidate for further functionalization and exploration in chemical and pharmaceutical research (Astakhov et al., 2014).

Aplicaciones Científicas De Investigación

Serotonin 5-HT6 Receptor Antagonists : A range of 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines were synthesized and assessed for their affinity and functional inhibition of serotonin 5-HT6 receptors. The study identified compounds with significant activity, highlighting their potential in serotonin-related research and therapeutic applications (Ivachtchenko et al., 2010).

Antituberculous Agents : Research into structural analogs of promising antituberculous compounds led to the synthesis of various 4,7-dihydroazolopyrimidines. These compounds were evaluated for their tuberculostatic activity, contributing to the development of new treatments for tuberculosis (Titova et al., 2019).

Antimicrobial Activity : New thienopyrimidine derivatives demonstrated pronounced antimicrobial activity. The synthesis process involved the reaction of heteroaromatic o-aminonitrile with ethyl N-[bis(methylthio)methylene]amino acetate, leading to the annelation of a thieno[3,2-e]imidazo[1,2-c]pyrimidine moiety (Bhuiyan et al., 2006).

Antitumor Activity : A study on the synthesis and evaluation of 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives revealed that many of these compounds exhibited potent anticancer activity against various human cancer cell lines, suggesting their potential as cancer therapeutics (Hafez & El-Gazzar, 2017).

Propiedades

IUPAC Name |

10-(4-ethylphenyl)sulfonyl-N-(3-methylsulfanylphenyl)-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N5O2S3/c1-3-14-7-9-17(10-8-14)32(28,29)22-21-24-20(23-15-5-4-6-16(13-15)30-2)19-18(11-12-31-19)27(21)26-25-22/h4-13H,3H2,1-2H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHUKYYVEUWIMOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CS4)NC5=CC(=CC=C5)SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N5O2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

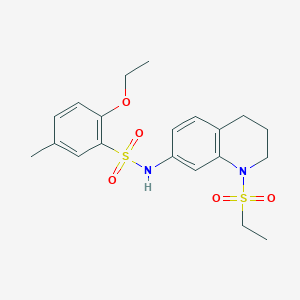

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-diethoxybenzamide](/img/structure/B2497726.png)

![5-{[(2-chloro-1,3-thiazol-4-yl)methyl]sulfanyl}-3-isopropyl-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2497730.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(4-isopropylphenyl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2497734.png)

![3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-amine](/img/structure/B2497735.png)

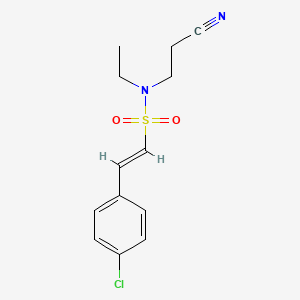

![N-[2-(2-cyanoethylsulfanyl)phenyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2497737.png)

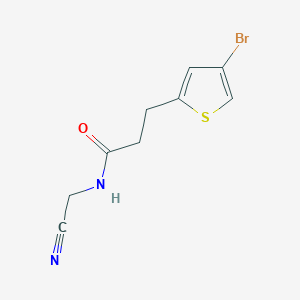

![N-(4-fluorophenyl)-2-((8-oxo-5,6,7,8-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-2-yl)thio)acetamide](/img/structure/B2497738.png)

![2-[Bromo(difluoro)methyl]-5-nitro-1H-benzimidazole](/img/structure/B2497744.png)

![1-(2,1,3-Benzothiadiazol-4-yl)-N-[(5-tert-butyl-1,2-oxazol-3-yl)methyl]methanamine](/img/structure/B2497746.png)